3-Ethoxycyclopent-2-en-1-one
Overview
Description
3-Ethoxycyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a cyclic β-alkoxy α,β-unsaturated ketone, characterized by the presence of an ethoxy group attached to a cyclopentenone ring
Mechanism of Action
Target of Action
The primary targets of 3-Ethoxycyclopent-2-en-1-one , suggesting that its targets could be the reactants or catalysts in these processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound , it’s likely that it plays a role in the formation of new compounds and could potentially influence related biochemical pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound , which could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The result of This compound ’s action is the formation of new compounds through chemical reactions . For example, it’s used as a starting material in the synthesis of 5-benzyl-3-ethoxycyclopent-2-en-1-one .
Action Environment
The action of This compound can be influenced by environmental factors such as temperature and atmosphere. For instance, in one synthesis process, the reaction is carried out at -60° C under a nitrogen atmosphere . These conditions can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycyclopent-2-en-1-one typically involves the reaction of cyclopentadione with ethanol in the presence of an acid catalyst such as hydrochloric acid or toluene-4-sulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by column chromatography . Another method involves the use of phosphorus pentoxide and mesoporous silica at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is typically stored under inert atmosphere to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Ethoxycyclopent-2-en-1-one has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of various fine chemicals and intermediates.
Comparison with Similar Compounds
- 3-Methoxycyclopent-2-en-1-one
- 3-Propoxycyclopent-2-en-1-one
- 3-Butoxycyclopent-2-en-1-one
Comparison: 3-Ethoxycyclopent-2-en-1-one is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. Compared to 3-Methoxycyclopent-2-en-1-one, the ethoxy derivative has a higher molecular weight and different solubility characteristics .
Properties
IUPAC Name |
3-ethoxycyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-7-4-3-6(8)5-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQNVCCJLBQVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177165 | |
Record name | 3-Ethoxycyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22627-70-9 | |
Record name | 3-Ethoxy-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22627-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxycyclopent-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022627709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxycyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxycyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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